molecular formula C8H5ClFN3 B1387793 2-Chloro-8-fluoroquinazolin-4-amine CAS No. 1107695-04-4

2-Chloro-8-fluoroquinazolin-4-amine

Cat. No.: B1387793
CAS No.: 1107695-04-4
M. Wt: 197.6 g/mol
InChI Key: LNAVBEVTQJAFMN-UHFFFAOYSA-N
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Description

2-Chloro-8-fluoroquinazolin-4-amine is a heterocyclic compound with the molecular formula C8H5ClFN3 and a molecular weight of 197.60 g/mol. It is a useful research chemical, often employed as a building block in the synthesis of various quinazoline derivatives. The compound is characterized by its unique structure, which includes a quinazoline core substituted with chlorine and fluorine atoms at the 2 and 8 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-fluoroquinazolin-4-amine typically involves the reaction of 2-amino-4-fluorobenzoic acid with phosphoryl chloride (POCl3) to form 2-chloro-8-fluoroquinazoline . This intermediate is then treated with ammonia (NH3) to yield the final product, this compound . The reaction conditions often include heating under reflux and the use of an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-fluoroquinazolin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form quinazoline N-oxides under specific conditions.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted quinazoline derivatives with various functional groups at the 2-position.

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

Scientific Research Applications

2-Chloro-8-fluoroquinazolin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Employed in the study of enzyme inhibitors and receptor antagonists.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-8-fluoroquinazolin-4-amine involves its interaction with specific molecular targets, such as kinases and receptors . The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects . The pathways involved often include signal transduction cascades that regulate cell proliferation, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-aminoquinazoline
  • 8-Fluoroquinazoline
  • 2-Chloro-8-methylquinazoline

Comparison

2-Chloro-8-fluoroquinazolin-4-amine is unique due to the presence of both chlorine and fluorine atoms on the quinazoline core. This dual substitution enhances its reactivity and allows for the formation of a diverse range of derivatives. Compared to similar compounds, it exhibits distinct biological activities and improved pharmacokinetic properties.

Properties

IUPAC Name

2-chloro-8-fluoroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN3/c9-8-12-6-4(7(11)13-8)2-1-3-5(6)10/h1-3H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAVBEVTQJAFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(N=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653125
Record name 2-Chloro-8-fluoroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107695-04-4
Record name 2-Chloro-8-fluoroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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